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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information and troubleshooting guidance

regarding the clinical trial of AZD7624, an inhaled p38 mitogen-activated protein kinase

(MAPK) inhibitor, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The

trial was discontinued, and this resource aims to address specific questions researchers may

have about the reasons for discontinuation, the experimental design, and the underlying

scientific rationale.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the AZD7624 clinical trial in

COPD?

A1: The primary reason for the discontinuation of the AZD7624 clinical trial in patients with

COPD was a lack of efficacy. The "Proof of Principle" study showed no statistically significant

difference between AZD7624 and placebo in the primary endpoint, which was the time to the

first moderate or severe COPD exacerbation.[1]

Q2: What was the mechanism of action for AZD7624?

A2: AZD7624 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase

(MAPK) alpha (α) and beta (β) isoforms. The p38 MAPK signaling pathway is a key regulator of

pro-inflammatory mediators, and its activation is increased in the lungs of COPD patients,
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correlating with disease severity and exacerbations.[1][2] The therapeutic hypothesis was that

by inhibiting p38α, AZD7624 would reduce lung inflammation and consequently decrease the

frequency of exacerbations.[1][2]

Q3: Were there any promising results from earlier studies with AZD7624?

A3: Yes, an early-stage study in healthy volunteers using a lipopolysaccharide (LPS) challenge

model showed promising results. In this study, a single inhaled dose of AZD7624 significantly

reduced LPS-induced inflammatory markers in both sputum and blood.[1][3] This suggested

that the drug had a potent anti-inflammatory effect.

Q4: Were there any safety concerns with AZD7624?

A4: The published data indicates that AZD7624 was generally well-tolerated in the clinical

trials.[4] In the Phase II study, the incidence of adverse events was higher in the AZD7624 arm

for most reported categories, with the most common being COPD, dyspnea, and cough.[4]

However, the discontinuation was primarily due to the lack of efficacy, not safety.

Q5: Did AZD7624 show any effect on biomarkers in the COPD patient trial?

A5: In the "Proof of Principle" study with COPD patients, there was no statistically significant

difference in the levels of C-reactive protein (CRP), interleukin-6 (IL-6), and macrophage

inflammatory protein-1β (MIP-1β) between the AZD7624 and placebo groups at the end of the

study.[4]

Troubleshooting and Experimental Guidance
This section provides insights into potential experimental challenges and detailed protocols

relevant to the AZD7624 clinical trial.

Experimental Protocols
1. In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38α in Lung Tissue

Objective: To visualize and quantify the activation of p38α MAPK in lung tissue samples from

COPD patients and controls.
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Principle: The isPLA technique allows for the detection of protein modifications, such as

phosphorylation, with high specificity and sensitivity within intact tissue sections. It utilizes

pairs of oligonucleotide-labeled antibodies (proximity probes) that bind to the target protein.

When the probes are in close proximity, the oligonucleotides can be ligated to form a circular

DNA molecule, which is then amplified via rolling circle amplification. The amplified product is

detected using fluorescently labeled probes, appearing as distinct spots in microscopy

images.

Detailed Methodology:

Tissue Preparation:

Obtain formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm thick)

from COPD patients and healthy controls.

Deparaffinize the sections using xylene and rehydrate through a graded series of

ethanol washes.

Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure

cooker or water bath.

Blocking:

Block non-specific antibody binding by incubating the sections with a blocking solution

(e.g., containing serum from the species of the secondary antibody) for 30-60 minutes

at room temperature.

Primary Antibody Incubation:

Incubate the sections with two primary antibodies targeting p38α and its phosphorylated

form, raised in different species (e.g., rabbit anti-phospho-p38α and mouse anti-p38α).

The antibodies should be diluted in an appropriate antibody diluent.

Incubate overnight at 4°C in a humidified chamber.

Proximity Ligation:
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Wash the sections to remove unbound primary antibodies.

Apply the PLA probes (secondary antibodies conjugated with oligonucleotides, specific

for the primary antibody species) and incubate for 1-2 hours at 37°C.

Wash the sections and then add the ligation solution containing the ligase and two

connector oligonucleotides. Incubate for 30 minutes at 37°C.

Amplification:

Wash the sections and apply the amplification solution containing polymerase and

fluorescently labeled nucleotides.

Incubate for 90-120 minutes at 37°C in a dark, humidified chamber.

Mounting and Imaging:

Wash the sections and mount with a mounting medium containing DAPI for nuclear

counterstaining.

Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot

represents a single detected phosphorylated p38α molecule.

Quantification:

Use image analysis software to quantify the number of PLA signals per cell or per

defined tissue area.

2. Human Lipopolysaccharide (LPS) Inhalation Challenge

Objective: To induce a controlled, transient inflammatory response in the airways of healthy

volunteers to assess the pharmacodynamic effects of an investigational anti-inflammatory

drug like AZD7624.

Principle: Inhalation of LPS, a component of the outer membrane of Gram-negative bacteria,

mimics aspects of the inflammatory response seen in bacterial infections and COPD

exacerbations. This model allows for the evaluation of a drug's ability to suppress key

inflammatory markers.
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Detailed Methodology:

Subject Screening and Preparation:

Recruit healthy, non-smoking volunteers who meet specific inclusion and exclusion

criteria (e.g., normal lung function, no recent respiratory infections).

Obtain informed consent.

Subjects should abstain from strenuous exercise and alcohol for 24 hours prior to the

challenge.

Drug Administration:

Administer a single inhaled dose of AZD7624 (e.g., 1200 mcg) or placebo in a

randomized, double-blind, crossover fashion.[4] There should be a sufficient washout

period between treatments.

LPS Challenge:

Approximately 30 minutes after drug administration, subjects inhale a nebulized solution

of purified LPS (e.g., from E. coli). The dose should be standardized (e.g., 45,000

Endotoxin Units).

Sputum Induction and Blood Sampling:

Collect induced sputum samples at a specified time point after the LPS challenge (e.g.,

6 hours) by having the subject inhale nebulized hypertonic saline to promote sputum

production.

Collect blood samples at baseline and at multiple time points post-LPS challenge (e.g.,

0.25, 6.5, 12, and 24 hours) to measure systemic inflammatory markers.

Biomarker Analysis:

Process the sputum to isolate inflammatory cells (e.g., neutrophils) and the supernatant

for analysis of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, MIP-1β).
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Analyze blood samples for total and differential cell counts and for systemic

inflammatory markers (e.g., CRP, IL-6, MIP-1β).

Safety Monitoring:

Monitor subjects for adverse events, including flu-like symptoms, changes in lung

function (spirometry), and vital signs throughout the study.

Data Presentation
Table 1: Patient Demographics and Baseline
Characteristics (Proof of Principle Study)

Characteristic AZD7624 (n=107) Placebo (n=105)

Age (years), mean (SD) 63.5 (7.8) 63.8 (8.1)

Sex, n (%)

   Male 64 (59.8) 63 (60.0)

   Female 43 (40.2) 42 (40.0)

Race, n (%)

   White 102 (95.3) 101 (96.2)

   Black 3 (2.8) 2 (1.9)

   Asian 2 (1.9) 2 (1.9)

Smoking Status, n (%)

   Current Smoker 38 (35.5) 39 (37.1)

   Ex-smoker 69 (64.5) 66 (62.9)

Post-bronchodilator FEV1 (%

predicted), mean (SD)
53.1 (12.1) 52.8 (12.3)

History of ≥2 moderate/severe

exacerbations in the past year,

n (%)

107 (100) 105 (100)
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Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

Table 2: Efficacy Results of the AZD7624 "Proof of
Principle" Study in COPD Patients

Endpoint AZD7624 Placebo
Hazard Ratio
(95% CI)

p-value

Time to first

moderate or

severe

exacerbation or

early dropout

N/A N/A 1.39 (0.81, 2.40) 0.24

Time to first

moderate or

severe COPD

exacerbation

N/A N/A 1.53 (0.85, 2.76) 0.15

Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.

Table 3: Key Biomarker Results from the LPS Challenge
Study in Healthy Volunteers

Biomarker
Reduction with AZD7624
vs. Placebo

p-value

Sputum Neutrophil Increase 56.8% <0.001

Sputum TNF-α Increase 85.4% <0.001

Sputum IL-6 Increase 76.5% N/A

Blood Neutrophil Increase 43.5% N/A

Blood IL-6 Increase 70% N/A

Blood CRP Increase 93% N/A
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Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018 and MedPage

Today, 2015.[2][3]
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Caption: p38 MAPK Signaling Pathway and the inhibitory action of AZD7624.
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Caption: Workflow of the Lipopolysaccharide (LPS) Challenge Study.
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Caption: Logical flow leading to the discontinuation of the AZD7624 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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